1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole, also known as FBMI, is a benzimidazole derivative that has been synthesized for various scientific research applications. FBMI has been found to have potential therapeutic effects in various diseases due to its unique mechanism of action.
Scientific Research Applications
α-Glucosidase Inhibitory and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives, including those with a 4-fluorobenzyl group, which exhibited significant α-glucosidase inhibitory and antioxidant activities. These derivatives, particularly those containing oxadiazole and thiosemicarbazide, showed notable DPPH and ABTS scavenging activity, highlighting their potential in managing diabetes and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Activity
Qu, Li, Xing, and Jiang (2015) reported on benzimidazole derivatives containing a morpholine moiety that demonstrated higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum compared to carbendazim. The study highlights the compound's potential as a new class of antifungal agents, with specific derivatives showing excellent activity (Qu, Li, Xing, & Jiang, 2015).
GPR39 Agonists and Kinase Inhibitors
Research by Sato, Huang, Kroeze, and Roth (2016) discovered kinase inhibitors that act as novel GPR39 agonists, with one containing a morpholinomethyl group. These compounds, identified through an unbiased screening approach, were found to be potentiated by zinc in a probe-dependent and pathway-dependent manner, suggesting a new avenue for exploring GPR39-related therapeutic interventions (Sato, Huang, Kroeze, & Roth, 2016).
Synthesis and Crystal Structure Analysis
A study by Banu, Vasundhara, Lamani, Khazi, and Begum (2013) focused on the synthesis and crystal structure analysis of a compound similar to the one , further modified with a morpholinomethyl derivative. This work provided insights into the molecular and supramolecular architecture of such compounds, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Banu et al., 2013).
Antimycobacterial Activity
Yoon, Ali, Wei, Choon, and Ismail (2015) synthesized novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid, demonstrating antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The study identified compounds with IC50 values less than 15 µM, indicating their potential in treating tuberculosis (Yoon, Ali, Wei, Choon, & Ismail, 2015).
properties
IUPAC Name |
4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOESUDXXECLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.